2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde
Description
2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde is a spirocyclic compound featuring a seven-membered cycloheptane core fused with a three-membered ring. The molecule contains two methoxy groups at the 2-position and a carbaldehyde group at the 6-position. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.24 g/mol . The spiro architecture and functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2,2-dimethoxyspiro[3.3]heptane-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-12-10(13-2)6-9(7-10)3-8(4-9)5-11/h5,8H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVZDFUYUXNEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Oxidation: 2,2-Dimethoxyspiro[3.3]heptane-6-carboxylic acid.
Reduction: 2,2-Dimethoxyspiro[3.3]heptane-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its derivatives may be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the synthesis of materials with unique properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde depends on its specific application and the molecular targets involved. In general, the compound’s reactivity is influenced by the presence of the aldehyde and methoxy groups, which can participate in various chemical reactions. The spirocyclic structure also imparts unique steric and electronic properties that can affect its interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde with related spiro compounds:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₁₀H₁₆O₃ | Aldehyde, two methoxy groups | Spiro[3.3]heptane core |
| 6-Methoxyspiro[3.3]heptane-2-carboxylic acid | C₉H₁₄O₃ | Carboxylic acid, methoxy group | Spiro[3.3]heptane with carboxylate |
| 6-Hydroxyspiro[3.3]heptane-2-carboxylic acid | C₈H₁₂O₃ | Carboxylic acid, hydroxyl group | Polar hydroxyl substituent |
| 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide | C₆H₁₁NO₂S | Amino group, thiaspiro, dioxide | Sulfur-containing spiro framework |
| Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate | C₉H₁₁NO₃ | Cyano, methyl ester, oxaspiro | Oxygen heteroatom in spiro ring |
Key Observations :
- Functional Group Diversity : The target compound’s aldehyde group distinguishes it from carboxylic acid derivatives (e.g., 6-Methoxyspiro[3.3]heptane-2-carboxylic acid) . Aldehydes are more reactive in nucleophilic additions compared to carboxylic acids, which typically undergo acid-base or esterification reactions.
- In contrast, hydroxyl groups (e.g., 6-Hydroxyspiro[3.3]heptane-2-carboxylic acid) increase polarity and hydrogen-bonding capacity .
- Heteroatom Influence: Compounds like 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide incorporate sulfur and nitrogen, enabling diverse reactivity (e.g., participation in cross-coupling reactions) . The target compound lacks heteroatoms beyond oxygen, limiting its utility in metal-catalyzed reactions.
Physical and Chemical Properties
Biological Activity
2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
The compound's synthesis typically involves the formation of a spirocyclic core followed by the introduction of methoxy and aldehyde groups. Common synthetic routes include cyclization reactions under acidic or basic conditions and subsequent functional group modifications.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various fields:
- Pharmaceutical Applications : Its derivatives may exhibit pharmacological properties that could be leveraged in drug development.
- Mechanism of Action : The compound's reactivity is influenced by its aldehyde and methoxy groups, which can participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aldehyde group can undergo oxidation to form carboxylic acids or reduction to yield alcohols, which can further interact with biological molecules.
Case Studies and Research Findings
- Histone Methyltransferase Inhibition : Research has identified that compounds structurally related to this compound can inhibit histone methyltransferases like G9a. Such inhibition has implications for cancer therapy as it affects gene expression regulation .
- Cell Viability and Proliferation : In studies involving MV4;11 cells (a model for acute myeloid leukemia), treatment with related compounds showed significant inhibition of cell proliferation and alterations in cell cycle dynamics, suggesting potential anticancer properties .
- Comparative Analysis : A comparative study highlighted that this compound exhibits distinct reactivity profiles when compared to similar compounds like Fecht’s acid, indicating unique potential applications in drug synthesis and development.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
